

FPL-64176: Application Notes for In Vitro Experiments

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Compound of Interest

Compound Name: *Fpl 62064*

Cat. No.: *B1203055*

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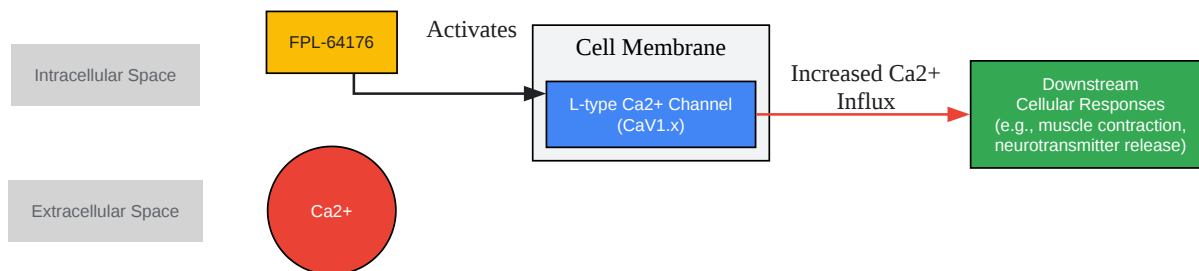
For Researchers, Scientists, and Drug Development Professionals

Introduction

FPL-64176 is a potent and selective activator of L-type voltage-gated calcium channels (CaV1.x).[1] Unlike dihydropyridine-based activators such as Bay K 8644, FPL-64176 is a benzoylpyrrole compound that acts at a distinct site on the channel protein.[2][3] Its unique mechanism of action involves slowing the activation and inactivation kinetics of the L-type Ca²⁺ channel, resulting in a prolonged influx of calcium ions.[3][4] This property makes FPL-64176 a valuable pharmacological tool for investigating cellular processes regulated by calcium signaling. These application notes provide detailed protocols for key in vitro experiments using FPL-64176 and summarize effective concentrations from published studies.

Mechanism of Action

FPL-64176 directly activates L-type Ca²⁺ channels, leading to an increased influx of extracellular calcium into the cell. This elevation in intracellular calcium concentration ([Ca²⁺]_i) can trigger a variety of downstream cellular responses, including muscle contraction, neurotransmitter release, and changes in gene expression.[5][6] The binding site for FPL-64176 appears to be on the extracellular face of the channel.[3]



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FPL-64176 signaling pathway.

Quantitative Data Summary

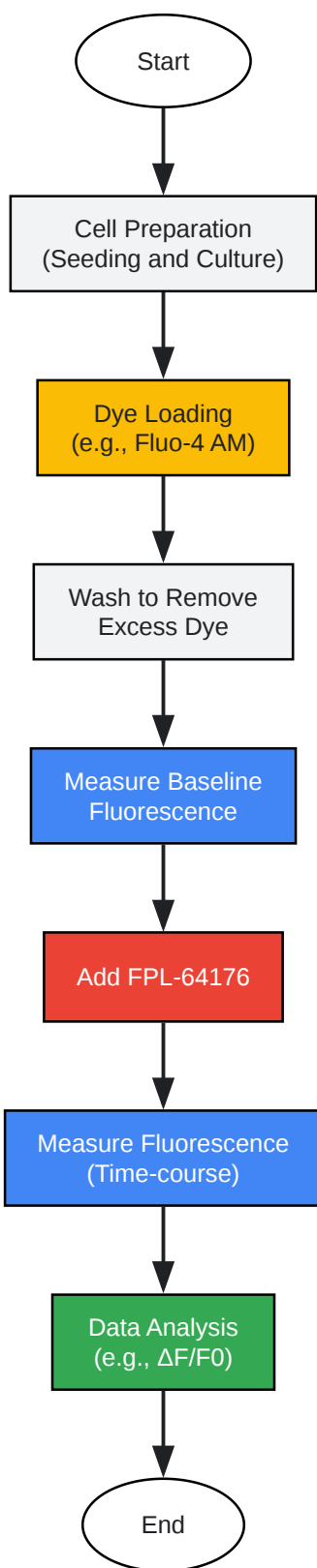
The following table summarizes the effective concentrations of FPL-64176 and its observed effects in various in vitro experimental models.

Cell/Tissue Type	Experiment Type	Concentration	Observed Effect	Reference
Rat Tail Artery	Smooth Muscle Contraction	EC50: 211 nM	Induced contractile response.	[2]
Rat Anterior Pituitary (GH3) Cells	Calcium Influx Assay	EC50: 120 nM	Increased K+-dependent Ca2+ influx.	[7]
Neonatal Rat Ventricular Myocytes	Calcium Influx Assay	100 nM - 1 μ M	Enhanced Ca2+ influx.	[3]
Neonatal Rat Ventricular Cells	Electrophysiology (Whole-cell)	300 nM	Increased whole-cell Ca2+ channel current amplitude by 484 \pm 100%.	[4]
A7r5 Smooth Muscle Cells	Electrophysiology (Whole-cell)	1 μ M	Increased L-type Ca2+ current amplitude by approximately 14-fold.	[2]
Guinea Pig Atria	Positive Inotropic Effect	EC50: 16 nM	Potent positive inotropic effect.	[1]
Human & Dog Cardiac RyR2	Single Channel Activity	100-200 μ M	Increased single channel open probability of ryanodine receptors.	[8]
Rat Neocortical Slices	Neurotransmitter Release	Concentration-dependent	Enhanced 15 mM K+-evoked [3H]norepinephrine release.	[6]

Experimental Protocols

Calcium Influx Assay Using a Fluorescent Indicator

This protocol describes the measurement of intracellular calcium changes in response to FPL-64176 using a fluorescent calcium indicator like Fluo-4 AM.



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Calcium influx assay workflow.

Materials:

- Cells of interest (e.g., GH3 cells, primary neurons)
- Culture medium and supplements
- Fluo-4 AM or other suitable calcium indicator
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
- FPL-64176 stock solution (e.g., 1 mM in DMSO)
- Black-walled, clear-bottom 96-well plates
- Fluorescence plate reader or fluorescence microscope

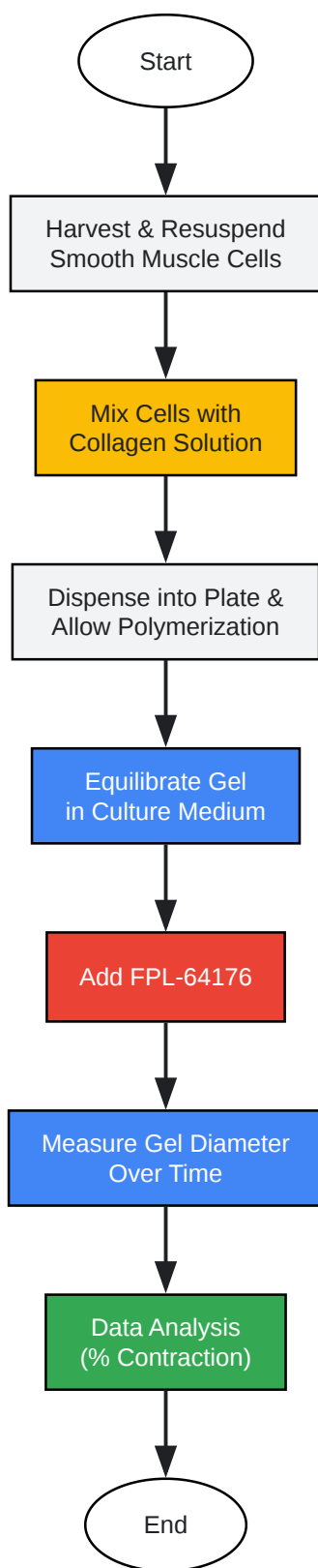
Procedure:

- Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate at an appropriate density and allow them to adhere and grow overnight.
- Dye Loading:
 - Prepare a loading buffer containing Fluo-4 AM (e.g., 2.5 μ M) and Pluronic F-127 (e.g., 0.02%) in HBSS.[\[9\]](#)
 - Aspirate the culture medium from the wells and wash once with HBSS.
 - Add the loading buffer to each well and incubate for 30-60 minutes at 37°C.[\[9\]](#)
- Washing: Aspirate the loading buffer and wash the cells gently with HBSS two to three times to remove extracellular dye.[\[9\]](#)
- Baseline Measurement: Add fresh HBSS to each well and measure the baseline fluorescence intensity using a fluorescence plate reader (Excitation: ~490 nm, Emission: ~520 nm).

- **FPL-64176 Addition:** Prepare serial dilutions of FPL-64176 in HBSS. Add the desired final concentrations of FPL-64176 to the wells.
- **Fluorescence Measurement:** Immediately begin measuring the fluorescence intensity over time to capture the calcium influx kinetics.
- **Data Analysis:** Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence (F_0) from the peak fluorescence (F). Normalize the data as $\Delta F/F_0$.

Smooth Muscle Contraction Assay

This protocol outlines a method to assess the contractile effect of FPL-64176 on smooth muscle tissue, such as aortic or tracheal smooth muscle, using a collagen gel contraction assay.[\[10\]](#)



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Smooth muscle contraction assay workflow.

Materials:

- Primary smooth muscle cells (e.g., human aortic smooth muscle cells)[[11](#)][[12](#)]
- Cell culture medium (e.g., DMEM)
- Fetal Bovine Serum (FBS)
- Collagen solution (e.g., Type I rat tail collagen)[[10](#)][[13](#)]
- 24-well culture plates[[13](#)][[14](#)]
- FPL-64176 stock solution
- Digital camera and image analysis software

Procedure:

- Cell Preparation: Culture smooth muscle cells to 70-80% confluency. Harvest the cells by trypsinization and resuspend them in serum-free medium at a concentration of $2-5 \times 10^6$ cells/mL.[[13](#)][[14](#)]
- Collagen Gel Preparation:
 - On ice, mix the cell suspension with a neutralized collagen solution. A common ratio is 1 part cell suspension to 4 parts collagen solution.[[14](#)]
 - Pipette 0.5 mL of the cell-collagen mixture into each well of a 24-well plate.[[13](#)][[14](#)]
- Polymerization: Incubate the plate at 37°C for 1 hour to allow the collagen to polymerize.[[13](#)][[14](#)]
- Gel Detachment: After polymerization, gently detach the gels from the sides of the wells using a sterile pipette tip or spatula to create floating collagen lattices.[[14](#)]
- Treatment: Add culture medium containing different concentrations of FPL-64176 to the wells. Include a vehicle control (e.g., DMSO).

- **Contraction Measurement:** At various time points (e.g., 0, 1, 4, 8, 24 hours), photograph the wells.
- **Data Analysis:** Use image analysis software to measure the diameter of the collagen gels. Calculate the percentage of contraction relative to the initial gel size.

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general framework for recording L-type Ca^{2+} currents in response to FPL-64176 using the whole-cell patch-clamp technique.^{[4][7]}

Materials:

- Cells expressing L-type Ca^{2+} channels (e.g., A7r5 cells, neonatal rat ventricular myocytes)
- Patch-clamp rig (amplifier, micromanipulator, microscope)
- Borosilicate glass capillaries for pipette fabrication
- External solution (containing Ba^{2+} or Ca^{2+} as the charge carrier)
- Internal solution (pipette solution)
- FPL-64176 stock solution

Procedure:

- **Cell Preparation:** Plate cells on glass coverslips suitable for microscopy and allow them to adhere.
- **Pipette Fabrication:** Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 M Ω when filled with internal solution.
- **Recording:**
 - Transfer a coverslip with cells to the recording chamber and perfuse with external solution.
 - Establish a giga-ohm seal between the patch pipette and a single cell.

- Rupture the cell membrane to achieve the whole-cell configuration.
- Clamp the cell at a holding potential where L-type channels are closed (e.g., -80 mV).
- Baseline Current Recording: Apply a voltage-step protocol to elicit L-type Ca^{2+} currents (e.g., step to 0 mV for 200 ms). Record baseline currents.
- FPL-64176 Application: Perfuse the recording chamber with an external solution containing the desired concentration of FPL-64176 (e.g., 1 μM).^[15]
- Post-Treatment Recording: After a few minutes of incubation, apply the same voltage-step protocol and record the currents in the presence of FPL-64176.
- Data Analysis: Measure the peak current amplitude, activation kinetics, and inactivation kinetics before and after FPL-64176 application.

Concluding Remarks

FPL-64176 is a powerful tool for studying L-type Ca^{2+} channel function and calcium-dependent signaling pathways. The protocols and concentration guidelines provided here serve as a starting point for designing in vitro experiments. Researchers should optimize concentrations and experimental conditions for their specific cell type and biological question of interest. Caution is advised when using FPL-64176 in neuronal preparations, as it may also inhibit N-type calcium channels at higher concentrations.^[16]

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